1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide

Catalog No.
S8139835
CAS No.
M.F
C6H10Br2N2
M. Wt
269.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromid...

Product Name

1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide

IUPAC Name

1-(2-bromoethyl)-2-methylimidazole;hydrobromide

Molecular Formula

C6H10Br2N2

Molecular Weight

269.97 g/mol

InChI

InChI=1S/C6H9BrN2.BrH/c1-6-8-3-5-9(6)4-2-7;/h3,5H,2,4H2,1H3;1H

InChI Key

IFEOSQZAGJFBDF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCBr.Br

1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide is a chemical compound classified as an imidazole derivative, specifically a halogenated imidazole. Its molecular formula is C6H9BrN2C_6H_9BrN_2, and it has a molecular weight of approximately 189.05 g/mol. This compound is characterized by the presence of a bromine atom attached to a two-carbon ethyl chain, which is further connected to a methyl-substituted imidazole ring. The hydrobromide form indicates that the compound is combined with hydrobromic acid, enhancing its solubility and stability in various solvents.

Imidazole derivatives, including this compound, are widely recognized for their diverse biological activities and applications in medicinal chemistry. They serve as important intermediates in the synthesis of pharmaceuticals, particularly those targeting microbial infections and cancer treatments .

There is no current scientific research available on the mechanism of action of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide.

  • Bromide (Br): Bromide salts can be irritating to the skin and eyes upon contact [].
  • Imidazole ring: Certain imidazole derivatives can exhibit mutagenic or carcinogenic properties.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Oxidation and Reduction: This compound can undergo oxidation-reduction reactions, which alter its oxidation state and produce different products.
  • Cyclization Reactions: It can also engage in cyclization processes to create more complex ring structures.

The specific outcomes of these reactions depend on the choice of reagents and reaction conditions. For example, substitution reactions with amines can yield various imidazole derivatives with distinct functional groups.

The biological activity of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide is primarily attributed to its ability to interact with biological molecules such as enzymes and proteins. The bromine atom can form covalent bonds with nucleophilic sites on these molecules, potentially leading to inhibition or modification of their activity. This interaction can significantly influence various molecular pathways, making it a valuable compound for studying enzyme inhibition and protein interactions .

The synthesis of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide typically involves the bromination of an imidazole derivative. A common method includes reacting 2-methylimidazole with 2-bromoethanol in the presence of a hydrobromic acid catalyst. This reaction is generally performed under controlled temperature and pressure conditions to optimize yield and purity.

In industrial applications, continuous flow processes may be employed to enhance efficiency and scalability. Automated reactors allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs .

1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide has several significant applications:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceuticals that target microbial infections and cancer.
  • Biological Research: The compound is utilized in studies involving enzyme inhibition and protein interactions.
  • Chemical Industry: It acts as a building block for producing specialty chemicals and materials .

Studies on the interactions of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide with biological targets have revealed its potential as an inhibitor for various enzymes. The mechanism typically involves covalent bonding between the bromine atom and nucleophilic sites on proteins or enzymes, which can lead to altered biological functions. These interactions are crucial for understanding its role in medicinal chemistry and drug development .

Several compounds share structural similarities with 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaMolecular WeightUnique Features
1-(2-bromoethyl)-2-nitro-1H-imidazoleC5H6BrN3O2C_5H_6BrN_3O_2220.02 g/molContains a nitro group instead of a methyl group
5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromideC6H10BrN2C_6H_{10}BrN_2269.97 g/molDifferent substitution pattern on the imidazole ring
2-methyl-1H-imidazoleC6H9N2C_6H_9N_297.11 g/molLacks bromination; simpler structure

The uniqueness of 1-(2-bromoethyl)-2-methyl-1H-imidazole hydrobromide lies in its specific substitution pattern that combines both halogenation and methylation on the imidazole ring, providing distinct reactivity and biological properties compared to other imidazole derivatives .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

269.91902 g/mol

Monoisotopic Mass

267.92107 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-28-2023

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